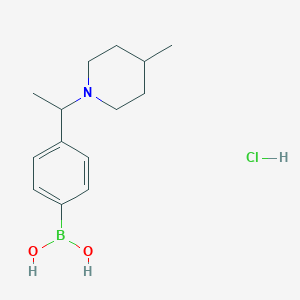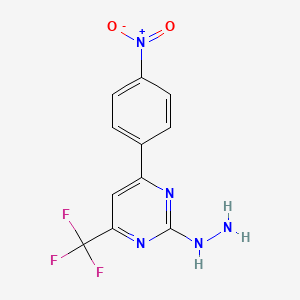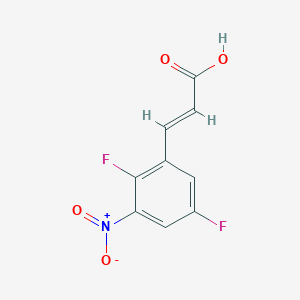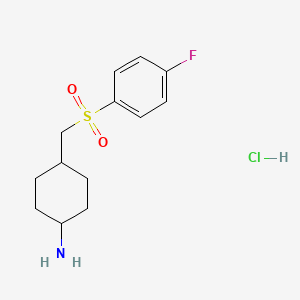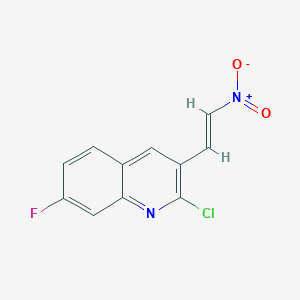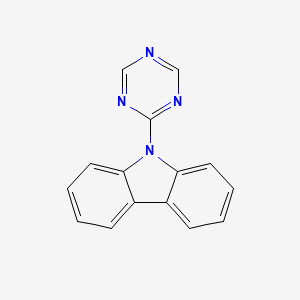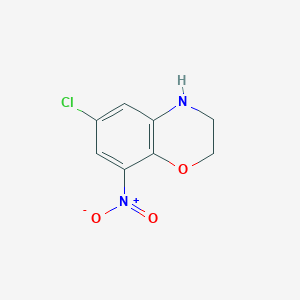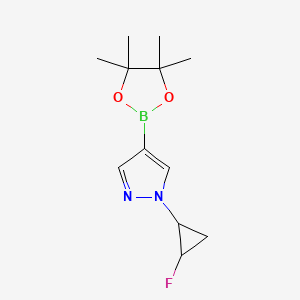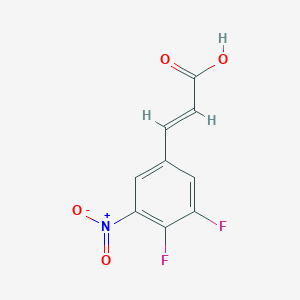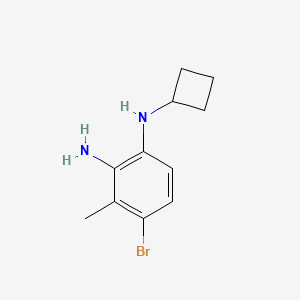
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of benzene, substituted with a bromine atom, a cyclobutyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the brominated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be added through a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but lacks the cyclobutyl group.
3-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with different substitution pattern.
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine: Contains an additional chlorine atom.
Uniqueness
4-Bromo-N1-cyclobutyl-3-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15BrN2 |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
4-bromo-1-N-cyclobutyl-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H15BrN2/c1-7-9(12)5-6-10(11(7)13)14-8-3-2-4-8/h5-6,8,14H,2-4,13H2,1H3 |
InChI-Schlüssel |
WOYAAYCXRMHZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)NC2CCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


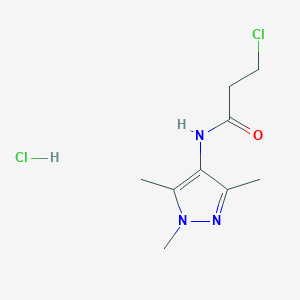
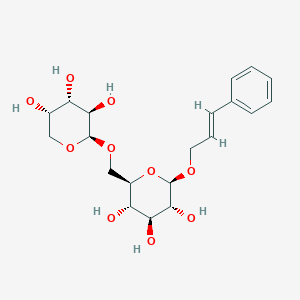

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
